molecular formula C24H26N2OS B11326921 2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11326921
M. Wt: 390.5 g/mol
InChI Key: BBCJSSNCFPJLMH-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiophene ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and thiophene intermediates, followed by their coupling with diphenylacetamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent and reaction conditions .

Scientific Research Applications

2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2-diphenyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H26N2OS

Molecular Weight

390.5 g/mol

IUPAC Name

2,2-diphenyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C24H26N2OS/c27-24(23(19-10-3-1-4-11-19)20-12-5-2-6-13-20)25-18-21(22-14-9-17-28-22)26-15-7-8-16-26/h1-6,9-14,17,21,23H,7-8,15-16,18H2,(H,25,27)

InChI Key

BBCJSSNCFPJLMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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